Triiodoacetonitrile

Description

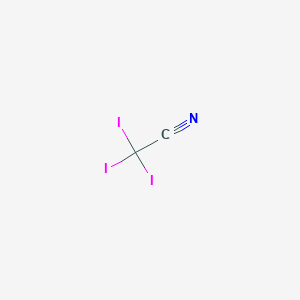

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-triiodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2I3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKKVRZMCRRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613565 | |

| Record name | Triiodoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861069-59-2 | |

| Record name | Triiodoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Triiodoacetonitrile and Its Precursors

Classical and Contemporary Approaches to Triiodoacetonitrile Synthesis

The preparation of this compound has been documented through classical chemical transformations. However, the principles of contemporary organic synthesis offer a framework for developing more sophisticated and efficient routes.

Direct iodination of an acetonitrile (B52724) precursor represents a straightforward approach to this compound. A documented method involves the reaction of α-cyanoacetophenone with iodine in the presence of a base. acs.org In this reaction, the α-protons of the acetonitrile derivative are sufficiently acidic to be removed by a base, and the resulting carbanion attacks the electrophilic iodine. The reaction proceeds in a stepwise manner, with the introduction of each iodine atom increasing the acidity of the remaining α-proton, facilitating subsequent iodination until this compound is formed.

The general challenge in direct iodination of less activated C-H bonds lies in the low electrophilicity of molecular iodine. asianpubs.org To overcome this, various activating agents and conditions have been developed for other classes of compounds, which could potentially be adapted for acetonitrile derivatives. These include the use of oxidizing agents to generate a more potent iodinating species, such as I+. asianpubs.org

Table 1: Classical Synthesis of this compound

| Precursor | Reagents | Solvent | Yield | Reference |

|---|

This interactive table summarizes the key parameters of a reported classical synthesis of this compound.

While a direct, linear synthesis of this compound from an acetonitrile derivative is common, one can conceptualize more complex and potentially more efficient convergent and divergent strategies.

Divergent synthesis , on the other hand, involves the use of a common intermediate to generate a variety of structurally related products. mdpi.comnih.gov Starting from a common precursor, one could envision pathways to not only this compound but also other iodoacetonitrile (B1630358) derivatives by controlling the stoichiometry of the iodinating agent or the reaction conditions. This strategy is particularly useful for creating libraries of related compounds for further study. numberanalytics.com For example, a precursor like cyanoacetic acid could be subjected to varying degrees of iodination to produce mono-, di-, and this compound.

Direct Iodination Strategies for Acetonitrile Derivatives

Methodological Advancements in this compound Preparation

Recent decades have seen significant progress in the development of new reagents and catalytic systems for iodination reactions, many of which hold promise for the synthesis of this compound.

The quest for more efficient and selective iodination methods has led to the development of a plethora of novel reagent systems. Many of these are designed to be more reactive than molecular iodine, allowing for the iodination of less activated substrates under milder conditions. mdpi.comresearchgate.net

Examples of such reagents that could be applicable to the triiodination of an acetonitrile derivative include N-iodosuccinimide (NIS), which is often used in conjunction with a catalyst. organic-chemistry.org Other powerful iodinating agents include 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a Lewis base. organic-chemistry.org The development of s-triazine-based iodination reagents has also been reported, offering high reactivity and regioselectivity for certain substrates. mdpi.com The application of these advanced reagents to the synthesis of this compound could potentially lead to higher yields and cleaner reactions compared to classical methods.

The use of catalysts in organic synthesis is a cornerstone of modern chemistry, offering pathways to reactions that are otherwise difficult or inefficient. mdpi.commdpi.comrsc.orgnih.gov In the context of iodination, various catalytic systems have been developed. Gold(I) catalysts, for example, have been shown to be effective in the iodination of electron-rich arenes with N-iodosuccinimide (NIS). organic-chemistry.org Silver salts, such as silver triflate, can also be used to activate iodine for direct iodination reactions. acs.org

A catalytic approach to this compound synthesis could involve the use of a transition metal catalyst to facilitate the iodination of an acetonitrile derivative. This could proceed through various mechanisms, including the activation of the C-H bond or the activation of the iodinating agent. The development of such a catalytic system would be a significant advancement in the synthesis of this compound.

Table 2: Potential Advanced Reagents for this compound Synthesis

| Reagent Class | Specific Example | Potential Advantage |

|---|---|---|

| N-Haloimides | N-Iodosuccinimide (NIS) | Milder reaction conditions |

| Hydantoins | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | High reactivity |

This interactive table presents examples of advanced iodinating reagents that could potentially be used for the synthesis of this compound.

Development of Novel Reagent Systems for Triiodination

Green Chemistry Principles in this compound Production

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. rjpn.orgjetir.orgkharagpurcollege.ac.in The application of these principles to the synthesis of this compound is an important consideration for any modern synthetic approach.

Key principles of green chemistry that could be applied include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For the classical synthesis of this compound, the atom economy could be improved by minimizing the formation of byproducts.

Use of Safer Solvents and Auxiliaries : The classical synthesis of this compound uses water as a solvent, which is considered a green solvent. acs.org However, many modern iodination reactions employ organic solvents. The development of a solvent-free method or the use of other green solvents like supercritical CO2 would be a significant improvement. kharagpurcollege.ac.inrsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.orgkharagpurcollege.ac.in Developing a catalytic synthesis for this compound would align with this principle.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. kharagpurcollege.ac.in

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. mdpi.com

Atom Economy Maximization in this compound Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.comjocpr.com Reactions with high atom economy are inherently less wasteful, as a larger proportion of the atoms from the starting materials are incorporated into the final product. jocpr.com

Modern synthetic strategies aim to improve atom economy by designing new pathways. The development of catalytic, redox-neutral processes for nitrile synthesis represents a significant step forward. For example, the ruthenium-catalyzed synthesis of amides from alcohols and nitriles demonstrates complete atom economy, generating no byproducts. nih.gov While this specific reaction produces amides, the underlying principle of designing catalytic cycles that minimize waste is directly applicable to the synthesis of this compound precursors.

Another approach to enhance atom economy is through one-pot reactions where aldehydes are converted directly to nitriles. organic-chemistry.orgorganic-chemistry.org These methods, often utilizing catalysts like deep eutectic solvents, can offer high yields and avoid the generation of large amounts of waste. organic-chemistry.org The application of such a method to a suitable aldehyde precursor could provide a more atom-economical route to a key intermediate for this compound synthesis.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to this compound Synthesis |

| Addition | A + B → C | 100% | Ideal for incorporating iodine into a precursor without generating byproducts. |

| Rearrangement | A → B | 100% | Could be employed in the synthesis of a complex precursor from a simpler isomer. jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Common in halogenation reactions, but generates stoichiometric byproducts (e.g., salts). |

| Elimination | A-B → A + B | < 100% | Can be involved in the formation of unsaturated precursors, but generates byproducts. |

Utilization of Safer Solvents and Minimized Solvent Reaction Environments

The synthesis of this compound has been reported in an aqueous solution of sodium hydroxide (B78521). acs.org Water is considered a green solvent due to its abundance, non-toxicity, and non-flammability. reddit.com However, the purification of the product often involves the use of common organic solvents. acs.org The principles of green chemistry encourage the replacement of these traditional solvents with safer alternatives.

Promising alternatives include deep eutectic solvents (DESs), which are mixtures of compounds that have a much lower melting point than their individual components. organic-chemistry.org A DES composed of choline (B1196258) chloride and urea (B33335) has been shown to be an effective and recyclable catalyst and solvent for the synthesis of nitriles from aldehydes. organic-chemistry.org Other green solvent alternatives include bio-based solvents like ethyl lactate, which is derived from the fermentation of sugar. reddit.com

Furthermore, minimizing or eliminating the use of solvents altogether represents a significant advancement. Solvent-free reaction conditions, such as those achieved through mechanical grinding (mechanochemistry), have been successfully applied to iodination reactions. mdpi.comnih.gov A study on the iodination of pyrimidine (B1678525) derivatives demonstrated that using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions led to high yields and short reaction times, offering a much greener approach. mdpi.comnih.gov This methodology could potentially be adapted for the synthesis of this compound or its precursors, drastically reducing solvent waste.

Table 2: Comparison of Conventional and Greener Solvents

| Solvent | Primary Hazard(s) | Environmental Impact | Potential Greener Alternative(s) |

| Dichloromethane | Potential carcinogen, neurotoxin webflow.comturi.org | Volatile organic compound (VOC), persistent | 2-Methyltetrahydrofuran, Ethyl acetate |

| Toluene | Flammable, toxic | VOC, air and water pollutant | Anisole, p-Cymene |

| Dimethylformamide (DMF) | Reprotoxic, liver toxin | VOC, difficult to recycle | 1-Butylpyrrolidin-2-one, Glycerol reddit.com |

| Acetonitrile | Flammable, toxic | VOC, byproduct of acrylonitrile (B1666552) production | Deep eutectic solvents, Water |

Development of Sustainable Reagent Systems for this compound Chemistry

The sustainability of a chemical process is also heavily dependent on the reagents used. Green chemistry principles advocate for the use of catalytic reagents over stoichiometric ones and the selection of reagents that are non-toxic and derived from renewable feedstocks. rsc.org

In the synthesis of this compound, the iodinating agent is a key reagent. The use of molecular iodine (I₂) is common, but processes can be improved by using it in catalytic systems or with co-reagents that are more benign. acs.orgmdpi.com For instance, the combination of iodine with an oxidizing agent can be more efficient than using a large excess of iodine. Eco-friendly oxidative iodination of arenes has been demonstrated using sodium percarbonate as the oxidant. mdpi.com

A significant development in sustainable chemistry is the use of hypervalent iodine compounds as oxidizing agents and group transfer reagents. rsc.orgacs.org Compounds like phenyliodine bis(trifluoroacetate) (PIFA) are attractive alternatives to heavy metal-based oxidants due to their low toxicity, high reactivity, and ease of handling. rsc.org These reagents have been used in a wide array of organic transformations and could be applied to the synthesis of this compound or its precursors, potentially leading to cleaner reaction profiles. rsc.orgacs.org

Another green approach is the in-situ generation of the reactive species from safer, more stable precursors. For example, the iodination of pyrimidines has been achieved by grinding solid iodine with silver nitrate, which acts as a Lewis acid to generate a more potent electrophilic iodinating species in situ. nih.gov This method avoids the use of harsh and corrosive acidic conditions often employed in electrophilic aromatic substitutions. nih.gov The development of catalytic systems for iodination remains a key goal for creating truly sustainable synthetic pathways.

Table 3: Comparison of Iodinating Reagents

| Reagent System | Role | Advantages | Disadvantages |

| Iodine (I₂) + Base | Stoichiometric Reagent | Readily available | Often requires excess reagent; generates salt byproducts. |

| I₂ + Oxidant (e.g., Sodium Percarbonate) | Stoichiometric Reagent | Can be more efficient; uses a "green" oxidant. mdpi.com | Still a stoichiometric process with byproducts. |

| Phenyliodine bis(trifluoroacetate) (PIFA) | Stoichiometric Reagent | Low toxicity, high reactivity, metal-free. rsc.org | Stoichiometric use generates an iodobenzene (B50100) byproduct. |

| I₂ + AgNO₃ (Solvent-Free) | In-situ Reagent Generation | Avoids harsh acids and solvents; high yields. mdpi.comnih.gov | Use of a silver salt can be costly and requires recovery. |

Mechanistic Insights into Triiodoacetonitrile Reactivity and Chemical Transformations

Reaction Kinetics and Thermodynamic Considerations for Triiodoacetonitrile Transformations

The rate of any chemical transformation involving this compound would be described by a rate equation, which relates the reaction rate to the concentration of reactants and a rate constant (k). physicsandmathstutor.com For instance, in a photoredox-catalyzed reaction, the rate would likely depend on the concentrations of this compound, the photocatalyst, and any other substrates, as well as the intensity of the light source. The reaction order with respect to each component would need to be determined experimentally. physicsandmathstutor.com

Thermodynamically, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). lumenlearning.comlibretexts.org A negative ΔG indicates a spontaneous process. The ΔG for a reaction involving this compound would be influenced by the enthalpy change (ΔH), which is related to the strengths of the bonds being broken and formed, and the entropy change (ΔS), which relates to the change in disorder of the system. lumenlearning.comyoutube.com

Interactive Data Table: Key Kinetic and Thermodynamic Parameters

| Parameter | Description | Relevance to this compound Transformations |

| Rate Constant (k) | A proportionality constant in the rate equation. physicsandmathstutor.com | Determines the intrinsic speed of the reaction at a given temperature. |

| Reaction Order | The exponent of a reactant's concentration in the rate law. physicsandmathstutor.com | Dictates how the reaction rate changes with reactant concentration. |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. youtube.com | A higher Ea leads to a slower reaction rate. |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction. youtube.com | A negative ΔH (exothermic) contributes to a favorable reaction. |

| Entropy Change (ΔS) | The change in disorder of the system. youtube.com | A positive ΔS (increased disorder) contributes to a favorable reaction. |

| Gibbs Free Energy (ΔG) | The overall measure of a reaction's spontaneity. lumenlearning.comlibretexts.org | A negative ΔG indicates a spontaneous and product-favored reaction. |

Theoretical and Computational Studies of Triiodoacetonitrile

Quantum Chemical Investigations of Triiodoacetonitrile Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the ground-state molecular structure and electronic properties of a molecule. wikipedia.org This approach involves solving approximations of the Schrödinger equation to find the lowest energy arrangement of the atoms (the optimized geometry) and the distribution of electrons.

Detailed research findings from such calculations would typically yield precise data on bond lengths (C-C, C-N, C-I) and bond angles (I-C-I, C-C-N). These geometric parameters are crucial for understanding the molecule's steric profile.

Furthermore, these investigations reveal key electronic properties. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity.

Table 1: Representative Data from Quantum Chemical Calculations (Note: The following values are illustrative examples of typical outputs from DFT calculations, as specific published data for this compound is not available.)

| Property | Calculated Value (Example) |

|---|---|

| C-C Bond Length | 1.48 Å |

| C-N Bond Length | 1.15 Å |

| C-I Bond Length | 2.15 Å |

| I-C-I Bond Angle | 111.5° |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Computational Exploration of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions, including those involving this compound. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, which include energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states. smu.edursc.org

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational methods can calculate these barriers, offering predictions about the feasibility and kinetics of a given transformation. rsc.org For haloacetonitriles, a significant reaction pathway is hydrolysis. A quantitative structure-property relationship (QSPR) analysis of various halogenated disinfection byproducts has been used to predict the stability of these compounds. researchgate.net Within this framework, the hydrolysis half-life for this compound at neutral pH was predicted, suggesting it is less stable than many other haloacetonitriles. researchgate.net

Table 2: Predicted Hydrolytic Stability of this compound (Source: Based on data from a quantitative structure–property relationship analysis)

| Compound | Predicted log kH (M⁻¹s⁻¹) | Predicted Half-Life |

|---|---|---|

| This compound | 2.38 | 10 days |

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com Unlike quantum chemical calculations that focus on static, minimum-energy states, MD simulations provide a dynamic picture of molecular behavior in environments such as solutions. ebsco.comrsc.org Such simulations have been applied to study the interactions of other haloacetonitriles with biological macromolecules. researchgate.net

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent like water, and solving Newton's equations of motion for every atom. ebsco.com The forces between atoms are described by a molecular mechanics force field.

These simulations can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the this compound molecule.

Dynamical Properties: Information such as the diffusion coefficient of this compound in the solvent and the dynamics of hydrogen bond networks. rsc.org

Conformational Changes: While this compound is a small molecule, MD can explore the dynamics of its vibrational and rotational motions in a condensed phase.

This information is crucial for understanding how the molecule behaves in a realistic chemical or biological setting.

Advanced Spectroscopic and Crystallographic Characterization of Triiodoacetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For triiodoacetonitrile (CI₃CN), two key nuclei for NMR analysis would be ¹³C and ¹⁵N.

¹³C NMR: One would expect two distinct signals in the ¹³C NMR spectrum of this compound, corresponding to the carbon atom of the nitrile group (-C≡N) and the carbon atom of the triiodomethyl group (-CI₃). The chemical shifts of these carbons would be influenced by the electronegativity of the neighboring atoms. The carbon of the nitrile group would likely appear further downfield due to the deshielding effect of the triple bond and the adjacent iodine-rich group. The carbon of the -CI₃ group would also be significantly shifted due to the presence of three heavy iodine atoms.

¹⁵N NMR: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the nitrile group. The chemical shift of this nitrogen would provide valuable information about the electronic environment of the C≡N triple bond.

The following table outlines the expected NMR signals for this compound.

| Nucleus | Chemical Group | Expected Number of Signals | Predicted Chemical Shift Range (ppm) |

| ¹³C | -CI₃ | 1 | Highly deshielded |

| ¹³C | -C≡N | 1 | Downfield |

| ¹⁵N | -C≡N | 1 | Characteristic of nitriles |

Predicted chemical shift ranges are qualitative and would require experimental verification or high-level computational modeling for precise values.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying functional groups and characterizing the nature of chemical bonds within a molecule. elsevier.comnih.gov These methods probe the vibrational energy levels of molecules, which are unique and act as a "molecular fingerprint". nih.gov

For this compound, the most prominent vibrational modes would be associated with the C-I bonds and the C≡N triple bond.

C≡N Stretch: The stretching vibration of the nitrile group (C≡N) is typically observed in the region of 2200-2300 cm⁻¹ in the IR and Raman spectra. The exact position of this band can provide insight into the electronic effects of the triiodomethyl group on the nitrile bond.

C-I Stretches: The stretching vibrations of the carbon-iodine bonds would appear at lower frequencies, typically in the range of 500-600 cm⁻¹. The presence of three C-I bonds would likely result in both symmetric and asymmetric stretching modes.

Deformation Modes: Bending or deformation vibrations, such as the C-C-N bend and the I-C-I bends, would occur at even lower frequencies.

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C≡N Stretch | Nitrile | 2200 - 2300 |

| C-I Asymmetric Stretch | Triiodomethyl | 500 - 600 |

| C-I Symmetric Stretch | Triiodomethyl | 500 - 600 |

| C-C-N Bend | Acetonitrile (B52724) backbone | Lower frequency |

| I-C-I Bends | Triiodomethyl | Lower frequency |

Electronic Absorption (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. northwestern.edu The resulting spectrum can reveal the presence of chromophores and provide insights into the electronic structure. lasalle.edu

In this compound, the primary electronic transitions would likely involve the nitrile group and the iodine atoms.

n → π* Transitions: The nitrogen atom of the nitrile group has a lone pair of electrons (n) that can be excited to an antibonding π* orbital of the C≡N triple bond. These transitions are typically weak and occur at longer wavelengths.

π → π* Transitions: The C≡N triple bond also has bonding π electrons that can be excited to antibonding π* orbitals. These transitions are generally more intense and occur at shorter wavelengths (higher energies).

Transitions involving Iodine: The iodine atoms possess non-bonding electrons that could also be involved in electronic transitions, potentially leading to charge-transfer bands.

The electronic absorption spectrum of this compound would likely be characterized by these transitions, although specific absorption maxima would need to be determined experimentally.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of a molecule's molecular formula and the study of its fragmentation patterns. imreblank.chlibretexts.org

For this compound (CI₃CN), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the sum of the atomic masses of its constituent atoms (C₂, I₃, N). High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

Upon ionization, the this compound molecule would likely undergo fragmentation, providing valuable structural information. youtube.com Common fragmentation pathways could include:

Loss of an iodine atom: A prominent fragment ion could be [M-I]⁺, resulting from the cleavage of a C-I bond.

Loss of the nitrile group: A fragment corresponding to the [CI₃]⁺ ion could be observed.

Cleavage of the C-C bond: This would lead to the formation of [CN]⁺ and [CI₃]⁺ ions.

The analysis of these fragment ions helps to piece together the structure of the original molecule. imreblank.ch

The following table summarizes the expected major ions in the mass spectrum of this compound.

| Ion | Formula | Description |

| [M]⁺ | [C₂I₃N]⁺ | Molecular ion |

| [M-I]⁺ | [C₂I₂N]⁺ | Loss of one iodine atom |

| [CI₃]⁺ | [CI₃]⁺ | Triiodomethyl cation |

| [CN]⁺ | [CN]⁺ | Cyanide cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.escarleton.edu It provides accurate information on bond lengths, bond angles, and intermolecular interactions. carleton.edu

A single-crystal X-ray diffraction study of this compound would provide a detailed picture of its molecular structure in the solid state. carleton.edursc.org This analysis would confirm the geometry of the molecule, including the C-C, C-N, and C-I bond lengths and the bond angles around the carbon atoms. The results would reveal whether the molecule adopts a linear or slightly bent C-C≡N arrangement and the tetrahedral or distorted tetrahedral geometry of the triiodomethyl group.

The following table presents a hypothetical summary of crystallographic data that could be obtained for this compound.

| Parameter | Description |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | V |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | ρ |

In the solid state, molecules of this compound would be held together by various intermolecular forces. mdpi.com The analysis of the crystal structure would reveal the nature and geometry of these interactions, which govern the crystal packing. beilstein-journals.org

Given the presence of iodine atoms and a nitrile group, several types of intermolecular interactions could be anticipated:

Halogen Bonding: The iodine atoms in this compound are potential halogen bond donors. They could interact with the nitrogen atom of the nitrile group of a neighboring molecule, forming I···N halogen bonds. These interactions are directional and can play a significant role in crystal engineering. rsc.org

Dipole-Dipole Interactions: The nitrile group has a significant dipole moment, which would lead to dipole-dipole interactions between adjacent molecules.

The study of these intermolecular interactions is crucial for understanding the solid-state properties of this compound and for the rational design of new materials based on this compound. mdpi.com

Triiodoacetonitrile As a Synthetic Building Block and Reagent

Applications in the Construction of Complex Organic Molecules

The structure of triiodoacetonitrile makes it a potentially valuable precursor for the synthesis of complex, highly functionalized heterocyclic molecules, particularly those containing nitrogen and sulfur. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgsioc-journal.cn The nitrile group in this compound can serve as a key anchor point for constructing such ring systems.

One of the most well-established methods for building five-membered heterocycles is through [3+2] cycloaddition reactions. numberanalytics.comnih.gov While direct examples involving this compound are not extensively documented, its nitrile functionality is analogous to other nitriles used in such transformations. For instance, the synthesis of thiazoles, a class of sulfur- and nitrogen-containing heterocycles with significant biological activity, often involves the reaction of a sulfur-containing nucleophile with a nitrile-containing compound. mdpi.comwikipedia.orgglobalresearchonline.net In a reaction pathway analogous to the Cook-Heilbron thiazole (B1198619) synthesis, which utilizes α-aminonitriles and a sulfur source like carbon disulfide, this compound could theoretically react with thioamides or thiourea. wikipedia.orgchemistrysteps.com This reaction would proceed via nucleophilic attack of the sulfur on the electrophilic nitrile carbon, followed by intramolecular cyclization to yield a thiazole ring bearing a triiodomethyl group at the 2-position. The presence of the triiodomethyl group on the resulting heterocycle offers a handle for further synthetic modifications.

Table 1: Potential Heterocycle Synthesis Using this compound

| Reactant | Heterocyclic Product | Reaction Type Analogy |

|---|---|---|

| Thioamide (R-C(S)NH₂) | 2-Triiodomethyl-4-R-thiazole | Hantzsch/Cook-Heilbron Thiazole Synthesis |

| Thiourea (H₂N-C(S)NH₂) | 2-Triiodomethyl-4-aminothiazole | Thiazole Synthesis |

| Hydrazine (H₂N-NH₂) | 3-Triiodomethyl-1,2,4-triazole | Triazole Synthesis |

Formation of Diverse Organoiodine Compounds Utilizing this compound

Organoiodine compounds are valuable intermediates in organic synthesis, largely because the carbon-iodine bond is relatively weak and can be easily cleaved or participate in coupling reactions. wikipedia.org this compound can function as a reagent to introduce iodine atoms or, more specifically, the triiodomethyl (-CI₃) group into organic molecules.

The triiodomethyl group can be transferred to other molecules under specific conditions. This reactivity is analogous to that of iodoform (B1672029) (CHI₃), where the C-I bonds can be cleaved. For example, in reactions with nucleophiles, the triiodomethyl moiety can act as a leaving group or the iodine atoms can be displaced. While less common than dedicated iodinating agents like N-Iodosuccinimide (NIS) or molecular iodine (I₂), this compound could serve as an electrophilic iodine source under certain activating conditions. numberanalytics.comchim.it However, its primary utility in forming other organoiodine compounds lies in its ability to act as a precursor to the triiodomethyl group itself, which can be incorporated into larger structures. ethz.ch

Retrosynthetic Strategies Employing this compound as a Key Synthon or Equivalent

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from a complex target molecule to simpler, commercially available starting materials. researchgate.netwikipedia.org This process involves "disconnections," which are imaginary bond-breaking operations that correspond to the reverse of known chemical reactions. These disconnections lead to idealized fragments called synthons. msu.eduwikipedia.org

This compound can be viewed as the synthetic equivalent for several valuable synthons in retrosynthesis. A synthetic equivalent is the real chemical reagent used to perform the function of a hypothetical synthon. wikipedia.org

The most direct application of this compound in retrosynthesis is for the synthesis of molecules containing a triiodomethyl group attached to a carbon framework, especially a heterocyclic ring.

Triiodomethyl-Thiazole Synthon: When designing the synthesis of a 2-(triiodomethyl)thiazole derivative, a chemist could perform a disconnection of the C-S and C-N bonds of the thiazole ring. This leads back to a thioamide synthon and a 2-triiodomethylacetonitrile cation synthon (⁺C(I)₂CN or similar). The practical reagent, or synthetic equivalent, for the latter would be this compound itself, which reacts with the thioamide to form the target ring system.

Triiodomethyl Synthon (⁻CI₃): In some contexts, the triiodomethyl group can act as a nucleophilic synthon, although this is less common. More frequently, it is part of an electrophilic building block.

The strategic value of using this compound as a synthon is that it introduces a highly functionalized and reactive group in a single step. The resulting triiodomethyl-substituted product can then undergo further reactions, such as iodine-metal exchange or coupling reactions, to build even greater molecular complexity.

Table 3: this compound in Retrosynthesis

| Target Molecule Fragment | Disconnection | Synthon | Synthetic Equivalent |

|---|---|---|---|

| 2-(Triiodomethyl)thiazole | C-S and C-N bonds of thiazole ring | CI₃-C⁺=NH |

This compound |

| R-CI₃ | C-C bond | ⁻CI₃ (Triiodomethyl anion) |

Triiodomethane (Iodoform) with a strong base (less common), or CI₃ group from this compound |

Derivatives and Analogs of Triiodoacetonitrile: Synthesis and Comparative Reactivity

Synthesis of Variously Halogenated Acetonitrile (B52724) Derivatives

The synthesis of halogenated acetonitriles can be achieved through various methods, depending on the desired degree and type of halogenation.

Triiodoacetonitrile: The preparation of this compound (C₂I₃N) can be accomplished via the haloform reaction. One specific method involves reacting ω-cyanoacetophenone with a solution of iodine and potassium iodide in aqueous sodium hydroxide (B78521). This reaction yields a yellow precipitate of this compound. acs.org The product is noted to be unstable when dry, often decomposing to yield iodine and cyanogen (B1215507) iodide, but its stability is increased when it is kept wet or washed with an aqueous potassium iodide solution. acs.org

Di- and Mono-halogenated Acetonitriles: The synthesis of di- and mono-halogenated acetonitriles, such as dichloroacetonitrile (B150184) and dibromoacetonitrile, often involves the reaction of cyanoacetic acid with the appropriate N-halosuccinimide (N-chlorosuccinimide or N-bromosuccinimide). nih.gov Mixed haloacetonitriles, like bromochloroacetonitrile (B24974), can be synthesized by reacting cyanoacetic acid with a mixture of N-chlorosuccinimide and N-bromosuccinimide, followed by fractional distillation. nih.gov An alternative synthesis for bromochloroacetonitrile involves the direct bromination of chloroacetonitrile (B46850) using bromine. nih.gov

General synthetic approaches for other halogenated derivatives can involve the direct high-temperature chlorination of acetonitrile to produce trichloroacetonitrile. nih.gov The use of catalysts, such as Cu₂Cl₂, can increase product yields and reduce reaction times and temperatures in certain halogenation processes. pnrjournal.com The choice of solvent is also crucial; polar solvents like acetonitrile have been shown to enhance the rate of electrophilic halogenation of aromatic systems with reagents like N-iodosuccinimide (NIS), indicating their potential role in activating the halogenating agent. mdma.chwku.edu

| Compound | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| This compound | Haloform-type reaction | ω-Cyanoacetophenone, Iodine, Potassium Iodide, Sodium Hydroxide | acs.org |

| Dichloroacetonitrile | Reaction with N-halosuccinimide | Cyanoacetic acid, N-Chlorosuccinimide | nih.gov |

| Dibromoacetonitrile | Reaction with N-halosuccinimide | Cyanoacetic acid, N-Bromosuccinimide | nih.gov |

| Bromochloroacetonitrile | Reaction with mixed N-halosuccinimides | Cyanoacetic acid, N-Chlorosuccinimide, N-Bromosuccinimide | nih.gov |

| Trichloroacetonitrile | High-temperature chlorination | Acetonitrile, Chlorine | nih.gov |

Comparative Reactivity Studies of Partially Iodinated Acetonitriles and Related Analogs

The reactivity of halogenated acetonitriles is significantly influenced by the nature of the halogen substituent. Comparative studies reveal distinct trends in their behavior as electrophiles and in their hydrolytic stability.

One study investigated the reactivity of iodoacetonitrile (B1630358) (IAN), bromoacetonitrile (B46782) (BRAN), and chloroacetonitrile (CLAN) with the model nucleophile glutathione (B108866) (GSH). nih.gov These α-halogenated acetonitriles act as soft electrophiles, reacting via an Sₙ2 mechanism. The relative reactivity was found to follow the order: IAN ≈ BRAN > CLAN. nih.gov This trend is consistent with the leaving group ability of the halides, where iodide is a better leaving group than bromide, which is in turn better than chloride.

Hydrolytic stability is another key aspect of reactivity for these compounds, particularly in aqueous environments. Halogenated acetonitriles can hydrolyze to form the corresponding haloacetamides and subsequently haloacetic acids. nih.gov A comprehensive review and quantitative structure-property relationship (QSPR) analysis of the hydrolysis rates for various halogenated disinfection byproducts found a clear trend. researchgate.net Within the haloacetonitrile group, the hydrolysis rate constant increases as the atomic weight of the halogen increases. Therefore, the order of hydrolytic reactivity is Iodoacetonitrile > Bromoacetonitrile > Chloroacetonitrile. This is again consistent with the C-X bond strength (C-I < C-Br < C-Cl) and the stability of the leaving halide ion. researchgate.net

| Compound | Relative Reactivity with Glutathione (SN2) | Relative Hydrolysis Rate | Reference |

|---|---|---|---|

| Iodoacetonitrile (IAN) | High | High | nih.govresearchgate.net |

| Bromoacetonitrile (BRAN) | High | Medium | nih.govresearchgate.net |

| Chloroacetonitrile (CLAN) | Low | Low | nih.govresearchgate.net |

Structure-Reactivity Relationships and Electronic Effects in Halogenated Nitriles

The reactivity of halogenated nitriles is fundamentally governed by the electronic effects exerted by the halogen atoms on the molecule. The primary electronic influence is the inductive effect, where the electronegative halogen atom withdraws electron density from the adjacent carbon atom. acs.org This effect makes the α-carbon more electrophilic and susceptible to nucleophilic attack, as seen in the Sₙ2 reactions with glutathione. nih.govwikipedia.org

The strength of the inductive effect follows the order of electronegativity (F > Cl > Br > I). However, reactivity in Sₙ2 reactions is also heavily dependent on the leaving group ability of the halide, which is inversely related to the carbon-halogen bond strength and follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. For iodo-, bromo-, and chloroacetonitrile, the leaving group ability is the dominant factor determining their reactivity with nucleophiles. nih.gov

Quantitative structure-activity relationships (QSAR) and linear free-energy relationships (LFERs), such as the Hammett equation, provide frameworks for correlating molecular structure with reactivity. epa.govnih.govepa.gov For halogenated compounds, these models quantify the electronic effects (both inductive and resonance) of substituents. In the case of haloacetonitriles, the increasing number of halogen atoms and their increasing atomic weight lead to faster hydrolysis rates. researchgate.net This relationship highlights how the cumulative electronic withdrawal and the stability of the leaving group directly translate to increased reactivity in hydrolytic degradation pathways. researchgate.net These principles underscore the predictable nature of reactivity across the series of halogenated acetonitrile analogs based on fundamental electronic properties.

Emerging Research Directions and Future Perspectives in Triiodoacetonitrile Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly halogenated compounds like triiodoacetonitrile is often fraught with challenges, including handling hazardous reagents and managing potentially energetic reactions. europa.eu Flow chemistry, a paradigm shift from traditional batch processing, offers a promising solution. By conducting reactions in a continuous stream through a network of tubes, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic processes. europa.eusailife.combeilstein-journals.org This enhanced control can lead to higher yields, improved purity, and significantly enhanced safety, as only small quantities of reactive intermediates are present at any given time. sailife.com

The integration of this compound synthesis into a flow chemistry setup could mitigate the risks associated with its historically noted instability. Furthermore, automated synthesis platforms, which combine robotics with artificial intelligence, are revolutionizing chemical discovery by enabling high-throughput screening and optimization of reaction conditions. sri.comgeneonline.comkit.edusyrris.comdrugtargetreview.com Applying such automated systems to this compound could rapidly identify optimal and safer synthetic routes, accelerating research into its properties and applications. syrris.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in this compound Synthesis |

| Enhanced Heat Transfer | Efficiently dissipates heat from potentially exothermic iodination reactions, preventing decomposition. |

| Precise Control | Allows for fine-tuning of reagent stoichiometry and residence time, potentially increasing yield and reducing byproducts. |

| Increased Safety | Minimizes the volume of hazardous materials at any point, reducing the risk of handling unstable intermediates. |

| Scalability | Offers a more straightforward path to producing larger quantities once a protocol is established, compared to batch methods. syrris.com |

Potential in Supramolecular Chemistry and Non-Covalent Interactions

A key area where this compound could make a significant impact is in supramolecular chemistry, particularly through the formation of halogen bonds. weebly.comnih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. mdpi.combeilstein-journals.org The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. odu.edu The three iodine atoms in this compound make it a potentially powerful halogen bond donor, capable of forming robust and directional interactions.

These interactions could be harnessed for crystal engineering, designing and constructing novel solid-state architectures with tailored properties. nih.gov The ability of this compound to form multiple, well-defined halogen bonds could lead to the creation of complex supramolecular assemblies, such as 1D, 2D, or 3D networks. nih.govnih.gov Computational tools, such as Density Functional Theory (DFT) and the Non-Covalent Interaction (NCI) index, would be invaluable for predicting and understanding the nature and strength of these interactions, guiding the rational design of new supramolecular structures. researchgate.netmdpi.comrsc.org

Table 2: Predicted Non-Covalent Interaction Capabilities of this compound

| Interaction Type | Potential Role of this compound | Significance |

| Halogen Bonding | Strong, directional interactions via the three iodine atoms. | Assembly of predictable supramolecular architectures. nih.gov |

| π-Interactions | The nitrile group can participate in interactions with aromatic systems. | Further stabilization of supramolecular structures. |

| Dipole-Dipole | The polar C-I and C≡N bonds create a significant molecular dipole. | Influences crystal packing and solubility. |

Advanced Materials Science Applications Utilizing this compound Moieties

The unique electronic and structural properties endowed by the three iodine atoms suggest that this compound could serve as a valuable building block for advanced functional materials. nih.govrsc.org The incorporation of highly halogenated moieties into polymers or organic frameworks can significantly alter their physical and chemical properties, including conductivity, optical behavior, and thermal stability. polytech-reseau.org

For instance, the high iodine content of this compound could lead to materials with interesting optical properties, such as high refractive indices or applications in X-ray absorption. The strong halogen bonding capabilities discussed previously could also be employed to create self-healing materials or liquid crystals. mdpi.com The nitrile group, a common functional handle in organic synthesis, provides a convenient point for covalently incorporating the this compound unit into larger molecular or polymeric structures, opening avenues for the development of novel organic electronics, sensors, or energetic materials. aurorascientific.comschrodinger.comscirp.org

Challenges and Opportunities in the Broader Context of Highly Halogenated Organic Compounds Research

The study of this compound falls within the broader and challenging field of highly halogenated organic compounds. A primary challenge is the inherent reactivity and potential instability of these molecules. Compounds with a high degree of halogenation are often more susceptible to degradation, for example, through photolysis. researchgate.net This instability presents significant hurdles in their synthesis, purification, storage, and handling.

However, these challenges are coupled with immense opportunities. Highly halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and materials science due to the profound impact of halogens on molecular properties. cecam.org Research into overcoming the instability of compounds like this compound, perhaps through the use of flow chemistry or by forming stabilizing co-crystals, could unlock their full potential. Furthermore, understanding the fundamental chemistry of this compound would contribute valuable knowledge to the broader field of halogenated compounds, aiding in the design of new molecules with tailored functions. The persistence of some halogenated compounds in the environment also underscores the need for research into their reactivity and degradation pathways. cecam.org

Q & A

Q. What are the optimal synthetic routes for triiodoacetonitrile, and how can purity be ensured during preparation?

- Methodological Answer : this compound synthesis typically involves halogenation of acetonitrile derivatives under controlled conditions. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and employ purification techniques like recrystallization or column chromatography. Characterization via H/C NMR, IR spectroscopy, and elemental analysis is critical to confirm purity. Ensure experimental details are comprehensive, including side-product identification and yield optimization strategies .

Q. How should researchers address challenges in characterizing this compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct stability assays under conditions relevant to your study (e.g., light, temperature, humidity). Use techniques such as thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation. For lab handling, inert atmospheres (e.g., nitrogen gloveboxes) and dark storage are recommended. Report deviations in physical properties (e.g., melting point shifts) and correlate them with structural integrity using X-ray crystallography or mass spectrometry .

Advanced Research Questions

Q. What methodologies are effective for elucidating the mechanistic role of this compound in iodine-transfer reactions?

- Methodological Answer : Combine kinetic studies (e.g., time-resolved NMR) with isotopic labeling (C, I) to track reaction pathways. Computational modeling (DFT or MD simulations) can predict transition states and intermediate stability. Cross-validate experimental and theoretical data to resolve discrepancies. For complex systems, use in-situ spectroscopic monitoring (e.g., Raman) to capture transient intermediates .

Q. How can contradictory data on this compound’s reactivity in different solvent systems be systematically analyzed?

- Methodological Answer : Perform solvent polarity and coordination studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with solvation effects. Replicate experiments across multiple labs to isolate variables (e.g., trace moisture, oxygen). Apply statistical tools (ANOVA, error propagation analysis) to assess reproducibility. Publish negative results and methodological limitations to aid peer review .

Q. What strategies are recommended for integrating this compound into multi-step synthetic pathways without compromising yield?

- Methodological Answer : Design orthogonal protection-deprotection schemes to mitigate undesired iodination. Use flow chemistry to control reaction exothermicity and byproduct formation. Monitor intermediate stability via LC-MS or inline analytics. Optimize step sequences using Design of Experiments (DoE) to balance efficiency and scalability .

Data Presentation & Reproducibility

Q. How should researchers present large datasets on this compound’s spectroscopic properties while adhering to journal guidelines?

- Methodological Answer : Summarize key spectral peaks (e.g., IR, NMR) in concise tables with error margins. Use supplementary materials for raw data (e.g., full spectra, crystallographic CIF files). Ensure table footnotes define abbreviations and instrumentation specifications. Cross-reference figures in the main text to avoid redundancy .

Q. What statistical approaches are critical for validating this compound’s bioactivity data in interdisciplinary studies?

- Methodological Answer : Apply Cronbach’s alpha for internal consistency in biological assays. Use multivariate regression to account for confounding variables (e.g., solvent toxicity). Report confidence intervals and effect sizes rather than relying solely on p-values. Pre-register protocols to minimize bias .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in academic labs?

- Methodological Answer : Implement fume hoods for all manipulations due to potential iodine release. Use PPE (gloves, goggles) resistant to nitrile compounds. Document waste disposal methods compliant with halogenated solvent regulations. Include hazard mitigation steps in the experimental section for peer replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.